[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride - 951342-91-9

[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

Catalog Number: EVT-1741441
CAS Number: 951342-91-9
Molecular Formula: C10H13Cl2N3
Molecular Weight: 246.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid

  • Compound Description: This compound represents a zwitterionic structure containing the key (4-phenyl-1H-imidazol-2-yl) fragment. The research focuses on its novel crystal forms and their preparation methods. [, , ]
  • Relevance: This compound shares the core (4-phenyl-1H-imidazol-2-yl) unit with [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride. The significant structural difference lies in the elaborate sidechain attached to the imidazole ring's 2-position in this compound, while the target compound features a simpler aminomethyl group at the same position. [, , ]

1-Methyl-4-phenyl-1H-imidazol-2-amine

  • Compound Description: This compound serves as a vital intermediate in pharmaceutical synthesis. Its preparation involves a three-step synthesis involving cyclization, hydrolysis, and methylation. []
  • Relevance: This compound exhibits a close structural resemblance to [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, sharing the 4-phenyl-1H-imidazol-2-amine core structure. The key difference lies in the methyl substitution on the imidazole nitrogen in this compound, absent in the target compound. []

N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197)

  • Compound Description: EW-7197 acts as a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase (ALK5). It shows promise as a cancer immunotherapeutic and antifibrotic agent. []
  • Relevance: While structurally distinct from [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, this compound is categorized under the broader class of imidazole derivatives, particularly 2-substituted imidazoles, due to the presence of a methyleneamino linker at the 2-position of the imidazole ring. This categorization highlights a shared structural motif with the target compound, where an aminomethyl group occupies the same position. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives

  • Compound Description: This series of compounds incorporates a trifluoroethoxy pyridine unit linked to the imidazole ring. These derivatives exhibited antibacterial activity. []
  • Relevance: These compounds share the (1H-imidazol-2-yl)methyl structural element with [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride. The variations in the structures arise from the different substituents at the 4-position of the imidazole ring and the presence of an amide-linked oxetane ring in these derivatives. []

N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl)sulfonyl]methylamino]ethoxy]-N-methylacetamide fumarate (LF22-0542)

  • Compound Description: LF22-0542 acts as a novel, nonpeptidic, and selective bradykinin B1 receptor antagonist. It demonstrates significant antinociceptive properties in various pain models. []
  • Relevance: LF22-0542 incorporates a (4,5-dihydro-1H-imidazol-2-yl)phenylmethyl moiety, making it structurally related to [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride. The difference lies in the saturation of the imidazole ring and the extended side chain with various substituents present in LF22-0542. []

5-Bromo-3-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-7-methyl-1H-indol-4-amine

  • Compound Description: This compound acts as an inhibitor of complement factor B, a key component of the alternative pathway of the complement system. It exhibits therapeutic potential for diseases like age-related macular degeneration and glomerular diseases. []
  • Relevance: This compound belongs to the 4,5-dihydro-1H-imidazol-2-yl class of compounds, closely related to [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, which also contains a dihydroimidazole core. The distinction arises from the presence of a substituted indole ring directly attached to the dihydroimidazole moiety in this compound. []

4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452)

  • Compound Description: RO1138452 functions as a selective and pseudo-irreversible orthosteric antagonist of the prostacyclin (IP) receptor. It effectively blocks IP receptor-mediated inhibition of proinflammatory chemokine release in human airway epithelial cells. []
  • Relevance: This compound shares the 4,5-dihydro-1H-imidazol-2-yl core structure with [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride. The structural variations include a (4-isopropoxybenzyl)phenyl substituent at the 2-position of the dihydroimidazole ring, while the target compound features a phenyl ring directly attached to the imidazole core. []

4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

  • Compound Description: This compound displays potent antiviral activity against Hepatitis B Virus (HBV) in vitro, with an IC50 value in the low micromolar range. []

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)arylamine derivatives

  • Compound Description: These compounds are designed and investigated as potential aromatase inhibitors for cancer treatment. []
  • Relevance: These derivatives share the benzimidazole core structure with [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, highlighting a common pharmacophore. []

N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H- imidazol-1-yl)propoxy]phenyl]urea (Compound 4)

  • Compound Description: This compound shows potent inhibition of Acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification. Compound 4 and its analogs display antiatherosclerotic activity. []
  • Relevance: This compound features a 4-phenyl-1H-imidazole moiety, a structural feature also present in [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride. The distinction lies in the propoxy linker extending from the 1-position of the imidazole ring to a substituted phenylurea group in compound 4. []

N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl) propoxy]phenyl]-N'-pentylurea (Compound 24)

  • Compound Description: This compound displays potent ACAT inhibitory activity and moderate plasma levels after oral administration, making it a promising candidate for antiatherosclerotic therapy. []
  • Relevance: This compound exhibits structural similarities to [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride due to the shared 4-phenyl-1H-imidazole core. The key difference is the propoxy linker at the 1-position of the imidazole ring connected to a substituted phenylurea unit in compound 24. []

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues

  • Compound Description: This series of compounds incorporates a butyl, chloro, and phenyliminomethyl substituents on the imidazole ring. These analogues have been synthesized and characterized but their biological activity is not discussed in detail in the provided abstract. []
  • Relevance: These compounds share the imidazole core structure with [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride. The structural differences arise from the various substituents on the imidazole ring, particularly the butyl and chloro groups, which are absent in the target compound. []

2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This compound incorporates a 5-methyl-2-phenyl-1H-imidazol-4-yl unit linked to an oxadiazole ring. Its structure has been confirmed by X-ray crystallography. [, ]

5-(1-(Substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives

  • Compound Description: These derivatives incorporate two phenyl rings at the 4 and 5-positions of the imidazole ring and a methylthiazole group at the 2-position. []
  • Relevance: These derivatives are structurally related to [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride due to the shared imidazole core and the phenyl substituent, although their positions on the imidazole ring differ. []

3-(1-Benzyl-2-phenyl-1H-imidazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives

  • Compound Description: These derivatives feature a pyranone ring system linked to the imidazole at the 4-position. []

2-[4,5-Bis(4-bromophenyl)-1-(4-tert-butylphenyl)-1H-imidazol-2-yl]-4,6-dichlorophenol

  • Compound Description: This compound incorporates two bromophenyl groups at the 4 and 5-position of the imidazole ring and a tert-butylphenyl group at the 1-position. It also features a dichlorophenol substituent at the 2-position. []
  • Relevance: This compound shows structural similarities to [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride with its imidazole core. The differences arise from the presence of bromophenyl groups at the 4- and 5-positions, a tert-butylphenyl group at the 1-position, and a dichlorophenol substituent at the 2-position, which are absent in the target compound. []

3-phenyl-5-{[(1H-benzo[d]imidazol-2-yl)thio]methyl}-1,2,4-oxadiazoles

  • Compound Description: These compounds consist of a benzimidazole unit linked to an oxadiazole ring via a thiomethyl bridge. They exhibit promising antimicrobial activity against tested bacterial and fungal strains. []
  • Relevance: These compounds are structurally related to [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride as they belong to the benzimidazole class of compounds. The structural distinction arises from the presence of an oxadiazole ring connected through a thiomethyl bridge at the 2-position of the benzimidazole unit, while the target compound features a phenyl ring at the 4-position of the imidazole ring. []

2-[(1H-Imidazol-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]-1H-indole

  • Compound Description: This compound features an indole ring substituted with a trifluoromethyl phenyl group and an imidazolylmethyl group. []
  • Relevance: The compound shares the imidazole unit with [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride. The structural variations include the presence of a trifluoromethylphenyl group attached to the indole ring, which is absent in the target compound. []

3-aryl-5-[(aryloxy)alkyl]-3-[(1H-imidazol-1-yl)methyl]-2-methylisoxazolidines

  • Compound Description: This series of compounds involves an isoxazolidine ring substituted with aryl, aryloxyalkyl, and imidazolylmethyl groups. Some derivatives exhibit promising antifungal activity. []
  • Relevance: These compounds share the imidazole core structure with [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride. The structural differences come from the presence of an isoxazolidine ring system connected to the imidazole moiety, which is not present in the target compound. []

1-[3-methyl-2(3H)-benzazolon-5- or 6-yl]-4-{4-[cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyleneoxyphenyl}piperazines

  • Compound Description: This series of compounds incorporates a benzoxazolone or benzothiazolone unit linked to a piperazine ring, which is further substituted with a complex dioxolane moiety containing a dichlorophenyl and an imidazolylmethyl group. []
  • Relevance: These compounds are structurally related to [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride through their shared imidazole unit. The primary structural difference lies in the complex dioxolane and piperazine ring systems present in these compounds, which are absent in the target compound. []

Properties

CAS Number

951342-91-9

Product Name

[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

IUPAC Name

(5-phenyl-1H-imidazol-2-yl)methanamine;dihydrochloride

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

InChI

InChI=1S/C10H11N3.2ClH/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2,(H,12,13);2*1H

InChI Key

GQNHRXOKZSPFHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(N2)CN.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)CN.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.